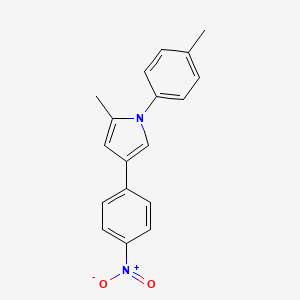
2-Methyl-1-(4-methylphenyl)-4-(4-nitrophenyl)-1H-pyrrole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-4-(4-nitrophenyl)-1-(p-tolyl)-1H-pyrrole is an organic compound belonging to the pyrrole family Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure composed of four carbon atoms and one nitrogen atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-(4-nitrophenyl)-1-(p-tolyl)-1H-pyrrole typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine.
Introduction of Substituents: The nitrophenyl and tolyl groups are introduced through electrophilic aromatic substitution reactions. For example, nitration of a phenyl ring can be achieved using a mixture of concentrated nitric acid and sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields.
化学反应分析
Types of Reactions
2-Methyl-4-(4-nitrophenyl)-1-(p-tolyl)-1H-pyrrole can undergo various types of chemical reactions, including:
Oxidation: The nitrophenyl group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The nitrophenyl group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methyl and tolyl groups can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) and sodium borohydride (NaBH4).
Substitution: Electrophilic aromatic substitution reactions often use reagents such as nitric acid (HNO3) for nitration and sulfuric acid (H2SO4) for sulfonation.
Major Products Formed
Oxidation: Oxidation of the methyl group can lead to the formation of carboxylic acids.
Reduction: Reduction of the nitrophenyl group results in the formation of an amino group.
Substitution: Substitution reactions can introduce various functional groups, such as nitro, sulfonic acid, and halogens.
科学研究应用
2-Methyl-4-(4-nitrophenyl)-1-(p-tolyl)-1H-pyrrole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It can be used as a probe to study the interactions of pyrrole-containing compounds with biological macromolecules.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of 2-Methyl-4-(4-nitrophenyl)-1-(p-tolyl)-1H-pyrrole depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The nitrophenyl group can participate in redox reactions, while the pyrrole ring can engage in π-π stacking interactions with aromatic amino acids in proteins.
相似化合物的比较
Similar Compounds
2-Methyl-4-phenyl-1H-pyrrole: Lacks the nitrophenyl group, resulting in different chemical reactivity and applications.
4-(4-Nitrophenyl)-1H-pyrrole: Lacks the methyl and tolyl groups, affecting its physical and chemical properties.
1-(p-Tolyl)-1H-pyrrole:
Uniqueness
2-Methyl-4-(4-nitrophenyl)-1-(p-tolyl)-1H-pyrrole is unique due to the presence of both nitrophenyl and tolyl groups, which confer distinct electronic and steric properties. These features make it a versatile compound for various applications in research and industry.
属性
CAS 编号 |
88502-74-3 |
|---|---|
分子式 |
C18H16N2O2 |
分子量 |
292.3 g/mol |
IUPAC 名称 |
2-methyl-1-(4-methylphenyl)-4-(4-nitrophenyl)pyrrole |
InChI |
InChI=1S/C18H16N2O2/c1-13-3-7-17(8-4-13)19-12-16(11-14(19)2)15-5-9-18(10-6-15)20(21)22/h3-12H,1-2H3 |
InChI 键 |
BPSZXNUISMMNNJ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)N2C=C(C=C2C)C3=CC=C(C=C3)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


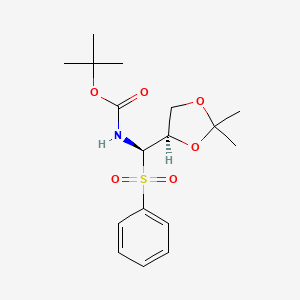
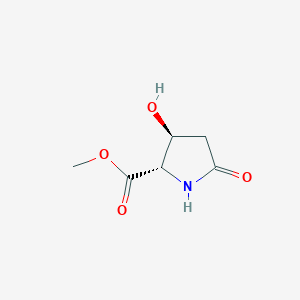
![3,4-Pyrrolidinediol, 2-[2-(phenylamino)ethyl]-, (2R,3S,4R)-](/img/structure/B12876784.png)

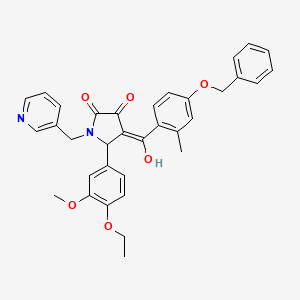
![1-Methyl-2-[(4-methylbenzene-1-sulfonyl)methyl]-1H-pyrrole](/img/structure/B12876809.png)
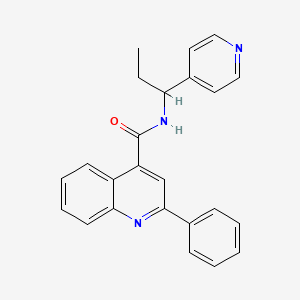
![2-(Difluoromethoxy)benzo[d]oxazole-6-sulfonamide](/img/structure/B12876816.png)
![2-Ethoxybenzo[d]oxazol-4-amine](/img/structure/B12876821.png)
![(1R-trans)-(2-aminocyclohexanemethanamine-N,N')[ethanedioato(2-)-O,O']platinum](/img/structure/B12876824.png)
![(R)-(6,6'-Dimethoxy-[1,1'-biphenyl]-2,2'-diyl)bis(dicyclopentylphosphine)](/img/structure/B12876836.png)
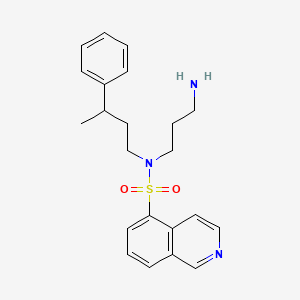

![Methyl 1H-[1,2,3]triazolo[4,5-c]pyridine-1-carboxylate](/img/structure/B12876851.png)
